[3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate
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Overview
Description
[3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate is a complex organic compound that features a quinazoline moiety linked to a thiophene ring via a phenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The quinazoline and thiophene structures are known for their biological activities and electronic properties, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline moiety, which can be synthesized through various classical protocols such as the Gould–Jacob, Friedländer, and Skraup reactions . The thiophene ring can be introduced via the Paal–Knorr synthesis or other condensation reactions involving sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazolines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
[3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of [3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. The quinazoline moiety can inhibit enzymes like tyrosine kinases, which play a role in cell signaling pathways. The thiophene ring can interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Thiophene derivatives: Used in organic electronics and as pharmacologically active agents.
Uniqueness
What sets [3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate apart is its dual functionality, combining the biological activity of quinazoline with the electronic properties of thiophene.
Properties
IUPAC Name |
[3-(quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-19(17-9-4-10-25-17)24-14-6-3-5-13(11-14)22-18-15-7-1-2-8-16(15)20-12-21-18/h1-12H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGZEJHCLVHBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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